molecular formula C9H13N3O4 B179372 2'-Deoxypseudoisocytidine

2'-Deoxypseudoisocytidine

Cat. No.: B179372
M. Wt: 227.22 g/mol
InChI Key: GDKDGROGVFITCK-RRKCRQDMSA-N
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Description

2’-Deoxypseudoisocytidine is a nucleoside analogue, specifically a C-nucleoside, where the sugar moiety is linked to the nucleobase by a carbon-carbon bond. This compound is an isostere of deoxycytidine, offering an additional hydrogen-bond donor at the N3 position. The unique structure of 2’-Deoxypseudoisocytidine provides it with greater resistance to chemical and enzymatic hydrolysis compared to N-nucleosides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxypseudoisocytidine involves several steps. One common method includes the reaction of protected 2’-deoxypseudoisocytidine with different phosphorochloridates, followed by acidic hydrolysis to remove the protecting groups . Another approach involves the use of Heck-Chemistry, which leads to the formation of the compound in good yield .

Industrial Production Methods: While specific industrial production methods for 2’-Deoxypseudoisocytidine are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of phosphoramidate prodrugs and the protection-deprotection strategy are key steps in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxypseudoisocytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include bisphosphorylated derivatives and other modified nucleosides, which have potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-Deoxypseudoisocytidine involves its incorporation into DNA and RNA, disrupting normal cellular processes. The compound inhibits DNA methyltransferase, leading to the disruption of DNA methylation. This inhibition is likely due to the presence of a nitrogen atom in the 5-position of the base . Additionally, the compound’s resistance to enzymatic hydrolysis enhances its stability and efficacy in biological systems .

Comparison with Similar Compounds

Uniqueness of 2’-Deoxypseudoisocytidine: 2’-Deoxypseudoisocytidine stands out due to its additional hydrogen-bond donor at the N3 position, which enhances its base-pairing capabilities. Its resistance to chemical and enzymatic hydrolysis further distinguishes it from other nucleoside analogues, making it a valuable compound for therapeutic and research applications .

Properties

IUPAC Name

2-amino-5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-9-11-2-4(8(15)12-9)6-1-5(14)7(3-13)16-6/h2,5-7,13-14H,1,3H2,(H3,10,11,12,15)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKDGROGVFITCK-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1C2=CN=C(NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1C2=CN=C(NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxypseudoisocytidine
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2'-Deoxypseudoisocytidine
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2'-Deoxypseudoisocytidine
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2'-Deoxypseudoisocytidine
Reactant of Route 5
2'-Deoxypseudoisocytidine
Reactant of Route 6
2'-Deoxypseudoisocytidine

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